

Identifying and mitigating Enasidenib off-target effects

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Compound of Interest

Compound Name: *Enasidenib*

Cat. No.: *B8038215*

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Technical Support Center: Enasidenib Off-Target Effects

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating the off-target effects of **Enasidenib**.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target and known off-target activity of **Enasidenib**?

Enasidenib is a selective, oral inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, specifically targeting the R140Q and R172K variants.^[1] Its on-target effect is the inhibition of the neomorphic activity of mutant IDH2, which leads to a reduction in the oncometabolite 2-hydroxyglutarate (2-HG), thereby promoting myeloid differentiation.

Known off-target effects include the inhibition of UDP-glucuronosyltransferase 1A1 (UGT1A1), which can lead to hyperbilirubinemia.^{[2][3][4]} Additionally, preclinical studies have identified aldo-keto reductase family 1 member C3 (AKR1C3) and several ATP-binding cassette (ABC) transporters (ABCB1, ABCG2, and ABCC1) as off-targets of **Enasidenib**.^{[5][6]} In vitro studies have also shown that **Enasidenib** can inhibit various cytochrome P450 (CYP) enzymes.^[1]

Q2: What is Differentiation Syndrome and is it an off-target effect?

Differentiation Syndrome (DS) is a clinically significant adverse event associated with **Enasidenib** treatment. It is characterized by rapid proliferation and differentiation of myeloid cells, leading to symptoms such as fever, respiratory distress, and weight gain. While it is a direct consequence of the drug's on-target mechanism of inducing differentiation, its systemic and potentially life-threatening nature requires careful monitoring and management in clinical settings. In a preclinical research context, it is important to be aware that the intended on-target effect can lead to profound biological changes in cell culture and animal models that may confound experimental results if not properly controlled for.

Q3: How can I identify potential off-target effects of **Enasidenib** in my experiments?

Several experimental approaches can be used to identify off-target effects of **Enasidenib**:

- **Biochemical Assays:** Kinase profiling panels can be used to screen **Enasidenib** against a wide array of kinases to identify any off-target kinase activity. While **Enasidenib** is not primarily a kinase inhibitor, this can help rule out unexpected cross-reactivity.
- **Chemical Proteomics:** Techniques like Activity-Based Protein Profiling (ABPP) can identify covalent and non-covalent protein targets of **Enasidenib** in a complex proteome.
- **Cellular Thermal Shift Assay (CETSA):** This method can be used to validate direct binding of **Enasidenib** to potential off-target proteins in a cellular context by measuring changes in protein thermal stability.
- **Phenotypic Screening:** High-throughput screening of cell lines with diverse genetic backgrounds can reveal unexpected cellular responses to **Enasidenib**, suggesting potential off-target activities.

Q4: What are some strategies to mitigate **Enasidenib**'s off-target effects in my in vitro studies?

- **Use the Lowest Effective Concentration:** Titrate **Enasidenib** to the lowest concentration that achieves the desired on-target effect (i.e., reduction of 2-HG) to minimize off-target engagement.
- **Control Experiments:**

- Wild-Type IDH2 Cells: Use cell lines that only express wild-type IDH2 as a negative control to distinguish on-target from off-target effects.
- IDH2 Knockout/Knockdown Cells: Employing CRISPR/Cas9 or shRNA to eliminate IDH2 expression can help identify effects that are independent of the primary target.
- Structural Analogs: If available, use a structurally related but inactive analog of **Enasidenib** as a negative control.
- Orthogonal Approaches: Confirm key findings using a different method to inhibit the target, such as another selective mIDH2 inhibitor or a genetic approach, to ensure the observed phenotype is not due to an off-target effect of **Enasidenib**.

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Unexpected Cell Death or Reduced Proliferation in Wild-Type IDH2 Cells	Off-target toxicity.	1. Perform a dose-response curve to determine the IC50 for cytotoxicity in wild-type cells. 2. Use a lower concentration of Enasidenib if possible. 3. Investigate potential off-target liabilities using methods like CETSA or ABPP.
Activation of a Signaling Pathway Unrelated to IDH2	Off-target modulation of a pathway component.	1. Confirm the finding with a second, structurally distinct mIDH2 inhibitor. 2. Use genetic approaches (e.g., siRNA, CRISPR) to validate the role of the putative off-target protein in the observed phenotype.
Inconsistent Results Between Different Cell Lines	Cell line-specific expression of off-target proteins.	1. Profile the expression levels of known off-targets (e.g., AKR1C3, ABC transporters) in your cell lines. 2. Choose cell lines with low or no expression of the off-target of concern for key experiments.

Quantitative Data Summary

Table 1: **Enasidenib** On-Target and Off-Target Inhibitory Activity

Target	Assay Type	IC50 (nM)	Reference
Mutant IDH2 (R140Q)	Biochemical	100	MedChemExpress
Mutant IDH2 (R172K)	Biochemical	400	MedChemExpress
Wild-Type IDH2	Biochemical	> 2000	[3]
AKR1C3	In vitro keto-reductase activity	~1000	[7]
ABCB1 (P-gp)	Daunorubicin efflux	-	[5][6]
ABCG2 (BCRP)	Daunorubicin efflux	-	[5][6]
ABCC1 (MRP1)	Daunorubicin efflux	-	[5][6]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for assessing the binding of **Enasidenib** to a target protein in intact cells.

1. Cell Culture and Treatment: a. Culture cells to 70-80% confluency. b. Treat cells with the desired concentration of **Enasidenib** or vehicle (e.g., DMSO) for 1-2 hours at 37°C.
2. Heating and Lysis: a. Aliquot the cell suspension into PCR tubes. b. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. c. Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.
3. Separation of Soluble and Precipitated Proteins: a. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins. b. Carefully collect the supernatant containing the soluble proteins.
4. Protein Quantification and Analysis: a. Determine the protein concentration of the soluble fractions. b. Analyze the samples by Western blotting using an antibody specific for the protein of interest. c. Quantify the band intensities and plot the fraction of soluble protein as a function

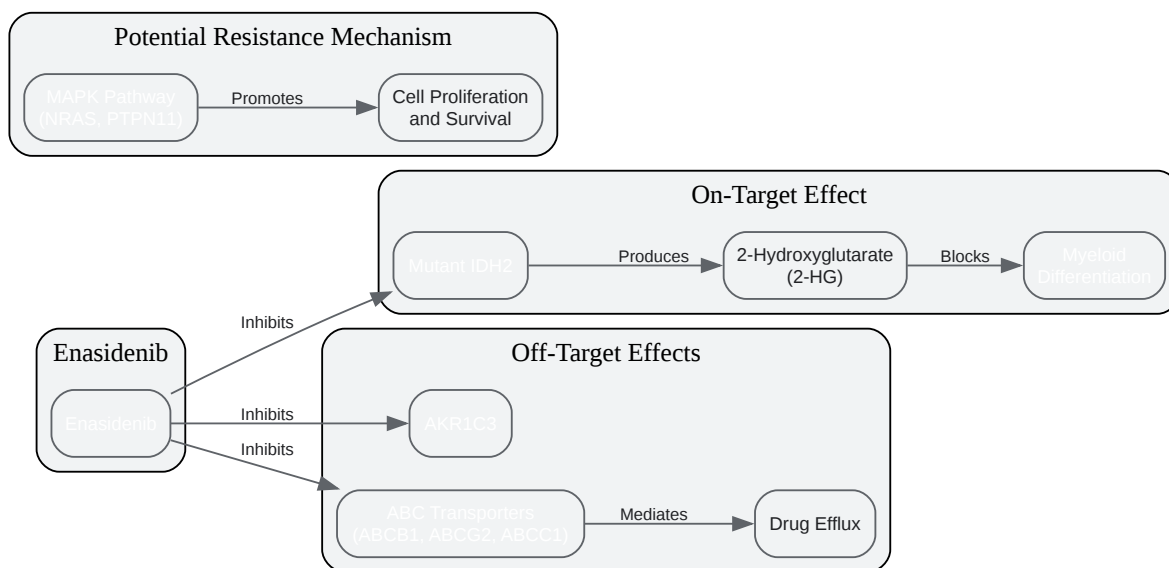
of temperature to generate a melting curve. A shift in the melting curve in the presence of **Enasidenib** indicates direct binding.

Activity-Based Protein Profiling (ABPP) for Off-Target Identification

This protocol outlines a general workflow for identifying **Enasidenib** off-targets using a competitive ABPP approach.

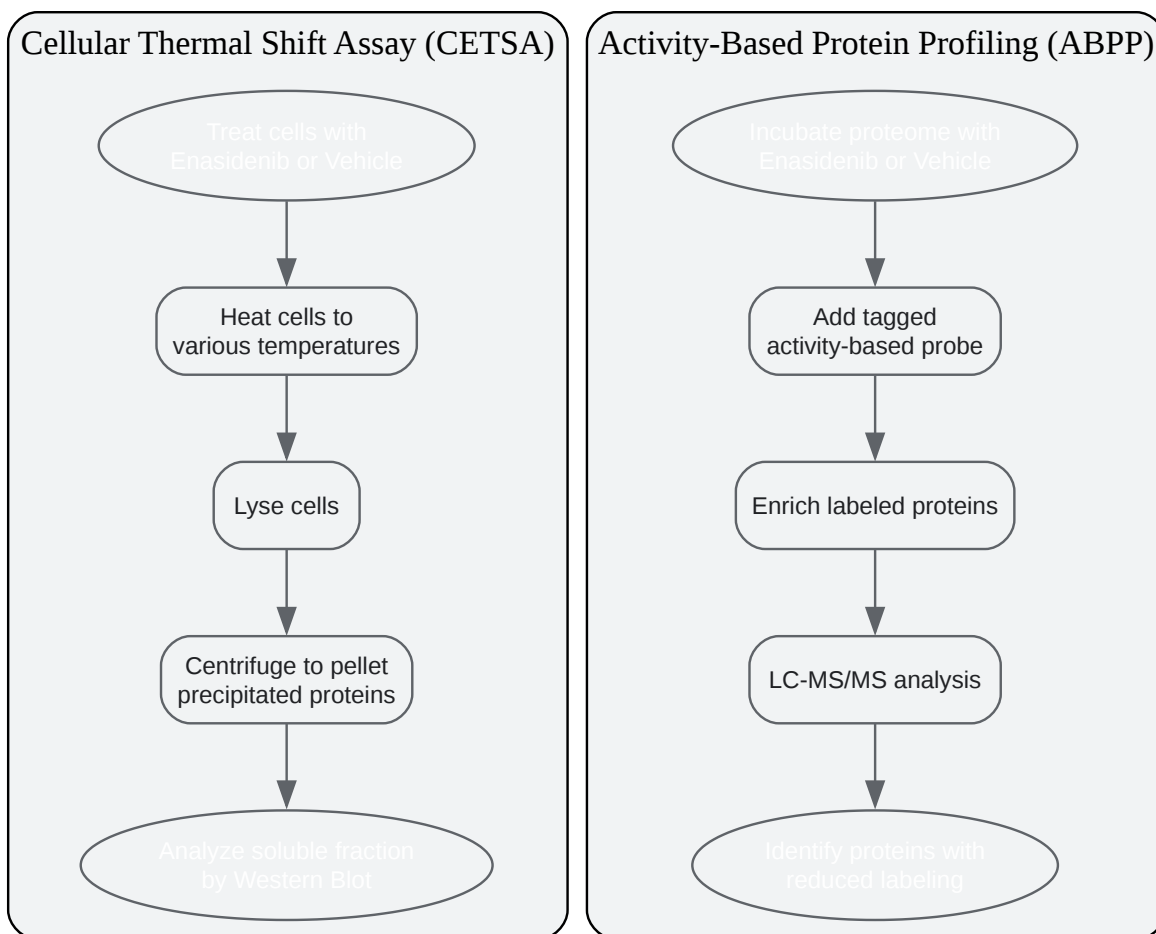
1. Proteome Preparation: a. Prepare cell lysates or tissue homogenates in a suitable buffer. b. Determine the protein concentration.
2. Competitive Inhibition: a. Incubate the proteome with **Enasidenib** at various concentrations or with a vehicle control for a defined period.
3. Probe Labeling: a. Add a broad-spectrum, activity-based probe that is tagged with biotin or a fluorescent reporter. b. Incubate to allow the probe to covalently label the active sites of its target enzymes.
4. Target Enrichment and Identification: a. For biotinylated probes, enrich the labeled proteins using streptavidin beads. b. Elute the bound proteins and digest them into peptides. c. Analyze the peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the proteins. d. A decrease in probe labeling of a specific protein in the presence of **Enasidenib** suggests it is a potential off-target.
5. Data Analysis: a. Compare the protein profiles of the **Enasidenib**-treated and vehicle-treated samples to identify proteins with significantly reduced probe labeling.

Visualizations



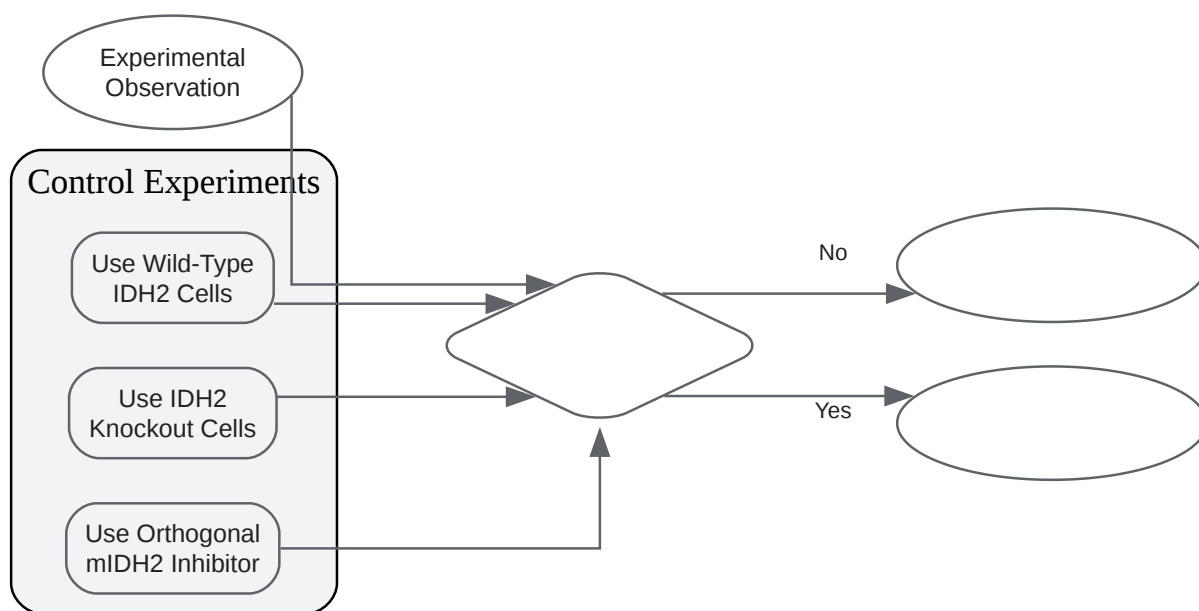
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Caption: **Enasidenib**'s on- and off-target signaling interactions.



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Caption: Workflow for off-target identification experiments.



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Caption: Logical workflow for mitigating off-target effects.

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